molecular formula C15H12ClN3O2S B2580817 N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-04-5

N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2580817
CAS No.: 896337-04-5
M. Wt: 333.79
InChI Key: QPJLEUTUJLCHAY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been extensively studied in the synthesis of novel chemical compounds. For instance, Peterlin-Mašič et al. (2000) explored the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, demonstrating diverse possibilities for chemical modifications and derivative formations (Peterlin-Mašič et al., 2000).

Antimicrobial Activity

Research by Gein et al. (2015) highlighted the antimicrobial potential of related compounds, which includes derivatives of thiazolo[3,2-a]pyrimidine. This study indicates the relevance of these compounds in developing new antimicrobial agents (Gein et al., 2015).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from thiazolo[3,2-a]pyrimidine, demonstrating significant anti-inflammatory and analgesic activities. This research opens pathways for pharmaceutical applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Application in Cancer Research

The compound and its derivatives have also been investigated in the context of cancer research. Akbari et al. (2008) discussed the antimicrobial activities of certain derivatives, which could have implications in cancer treatment due to their impact on cellular processes (Akbari et al., 2008).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-8-19-14(21)12(7-18-15(19)22-9)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJLEUTUJLCHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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